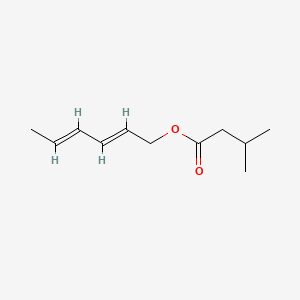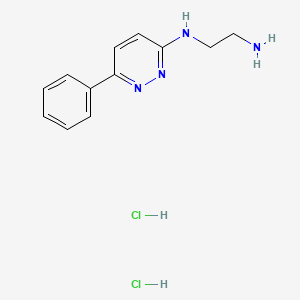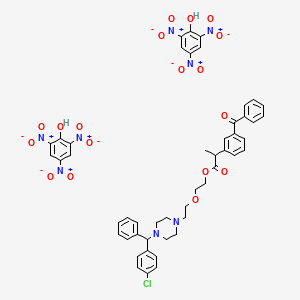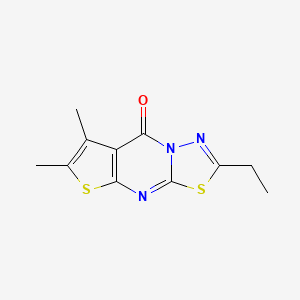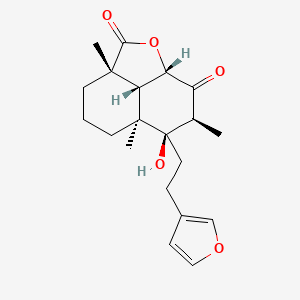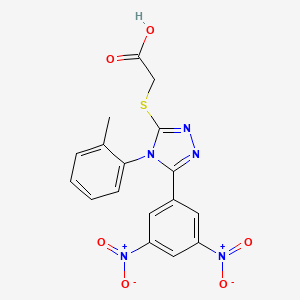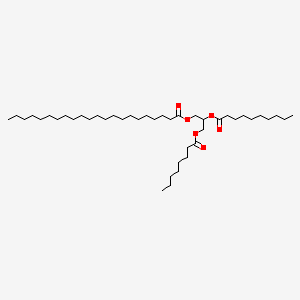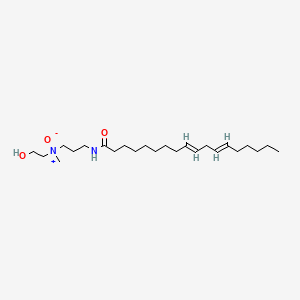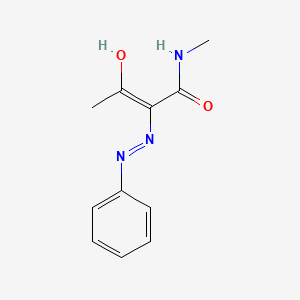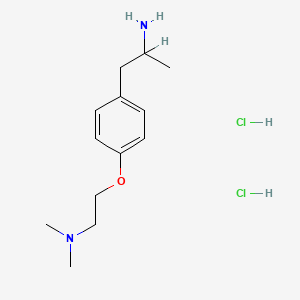
4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride is an organic compound with a complex structure. It is known for its polyfunctional nature, having a tertiary amine, ether, and hydroxyl functionality. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride involves multiple steps. One common method includes the reaction of dimethylamine with ethylene oxide to produce dimethylaminoethoxyethanol . This intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and yield of the final product. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as a weak base due to its tertiary amine group, which can accept protons. This property allows it to interact with various biological molecules and potentially modulate their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares a similar structure but lacks the alpha-methylbenzeneethanamine moiety.
4-(2-(Dimethylamino)ethoxy)benzohydrazide: Another related compound with similar functional groups but different overall structure.
Uniqueness
4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
126002-17-3 |
|---|---|
Fórmula molecular |
C13H24Cl2N2O |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
1-[4-[2-(dimethylamino)ethoxy]phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H22N2O.2ClH/c1-11(14)10-12-4-6-13(7-5-12)16-9-8-15(2)3;;/h4-7,11H,8-10,14H2,1-3H3;2*1H |
Clave InChI |
GZJPSTFCFNIJCD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)OCCN(C)C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


